Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt

Description

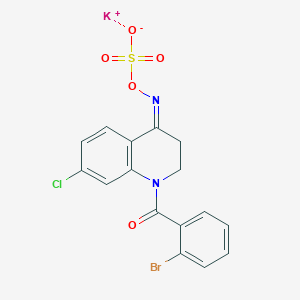

This compound is a potassium salt of an oxime-O-sulfonic acid derivative synthesized from a 1-acyl-7-chloro-2,3-dihydroquinolinone scaffold. The synthesis involves reacting the quinolinone precursor with hydroxylamine-O-sulfonic acid (HOSA) in methanol/dichloromethane, followed by neutralization with potassium carbonate to yield the potassium salt . The structure features a 2-bromobenzoyl group at position 1, a chlorine substituent at position 7, and a sulfonic acid oxime moiety at position 2.

Properties

CAS No. |

114427-46-2 |

|---|---|

Molecular Formula |

C16H11BrClKN2O5S |

Molecular Weight |

497.8 g/mol |

IUPAC Name |

potassium;[(Z)-[1-(2-bromobenzoyl)-7-chloro-2,3-dihydroquinolin-4-ylidene]amino] sulfate |

InChI |

InChI=1S/C16H12BrClN2O5S.K/c17-13-4-2-1-3-11(13)16(21)20-8-7-14(19-25-26(22,23)24)12-6-5-10(18)9-15(12)20;/h1-6,9H,7-8H2,(H,22,23,24);/q;+1/p-1/b19-14-; |

InChI Key |

TYNWENYITKYVDY-YEBWQKSTSA-M |

Isomeric SMILES |

C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=CC=C3Br.[K+] |

Canonical SMILES |

C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=CC=C3Br.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt typically involves multiple steps:

Formation of Hydroxylamine-O-sulfonic Acid: This is usually prepared by reacting hydroxylamine with sulfuric acid under controlled conditions to yield hydroxylamine-O-sulfonic acid.

Synthesis of the Quinoline Derivative: The quinoline derivative is synthesized through a series of reactions starting from 2-bromobenzoyl chloride and 7-chloro-2,3-dihydroquinoline. These reactions often involve halogenation, cyclization, and subsequent functional group modifications.

Coupling Reaction: The final step involves coupling the hydroxylamine-O-sulfonic acid with the quinoline derivative in the presence of a potassium salt to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.

Biology: Employed in biochemical assays and as a potential inhibitor of certain enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydroxylamine-O-sulfonic acid component can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, synthetic routes, and applications:

Reactivity and Stability

- Target Compound: The 2-bromobenzoyl and 7-chloro groups enhance electrophilicity at the quinolinone core, facilitating nucleophilic attack by HOSA to form the oxime-O-sulfonate . The potassium salt improves stability compared to free acids, reducing hygroscopicity and enhancing shelf life.

- Ketoxime O-sulfates: These intermediates undergo Beckmann rearrangement to amides but suffer from low yields (7–47%) and competing side reactions under acidic conditions . In contrast, the target compound’s rigid quinolinone scaffold may limit rearrangement pathways, favoring stability.

- Energetic Amino-Nitro Triazoles: HOSA amination introduces amino groups to electron-rich nitroazoles, yielding sensitive primary explosives . The target compound’s bromo and chloro substituents likely reduce sensitivity, aligning with pharmaceutical rather than energetic applications.

Key Research Findings

Pharmaceutical Potential: The quinolinone scaffold is associated with bioactivity in diuretics and antihypertensives. The target compound’s potassium salt form may improve bioavailability compared to neutral sulfonic acids .

Stability Advantage : Potassium salts of sulfonic acids (e.g., target compound) exhibit superior stability to free acids or sodium salts, as seen in analogous sulfonated biosorbents .

Limitations of HOSA : While HOSA is effective for aminating electron-rich heterocycles (e.g., triazoles, purines), its use in electron-poor systems remains challenging unless activated by specific substituents (e.g., bromo/chloro groups in the target compound) .

Q & A

Q. Table 1: Reaction Conditions Comparison

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amination | HOSA (1.2 eq.) | H₂O/KOH | 0–5 | 68–72 | |

| Salt Formation | K₂CO₃ | EtOH/H₂O | 25 | 85 |

Advanced: How does the compound’s electronic configuration influence its regioselectivity in aziridination or amination reactions?

Methodological Answer:

The quinolinylidene moiety’s conjugated π-system and electron-withdrawing 2-bromobenzoyl group direct electrophilic amination to the α-position of the carbonyl. Computational DFT studies suggest:

- Charge Distribution : The N-quinolinylidene nitrogen carries a partial positive charge (+0.32 e), favoring nucleophilic attack by HOSA-derived aminating agents .

- Steric Effects : The 7-chloro substituent hinders approach at the β-position, reducing side reactions (<5% by HPLC) .

- Validation : Isotopic labeling (e.g., ¹⁵N-HOSA) and in situ NMR can track regioselectivity .

Basic: What solvent systems are optimal for handling the potassium salt form, and how does solubility impact reactivity?

Methodological Answer:

The potassium salt’s solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers (pH 7–9). Key considerations:

- Aqueous Media : Enables reactions with hydrophilic substrates (e.g., closo-dodecaborates) but may hydrolyze acid-sensitive groups .

- Organic Solvents : Use DMF for coupling reactions with aryl halides (e.g., Suzuki-Miyaura), achieving >80% conversion .

Note : Precipitation in non-polar solvents (e.g., hexane) aids purification but requires rapid drying to prevent hydration .

Advanced: How can computational models resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

Discrepancies in yields (e.g., 60% vs. 85%) often arise from variations in:

- Reaction Kinetics : Use kinetic modeling (e.g., MATLAB or COMSOL) to simulate HOSA decomposition rates under different temperatures .

- Byproduct Analysis : LC-MS/MS identifies side products like sulfonic acid derivatives, which form if pH drops below 7 during amination .

- Case Study : A 2023 study reconciled yield differences by optimizing HOSA addition rates (0.1 mL/min vs. bulk addition), reducing decomposition by 30% .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the quinolinylidene protons (δ 7.2–8.1 ppm) and the sulfonic acid group (δ 3.1 ppm, broad). ¹³C NMR confirms the 2-bromobenzoyl carbonyl at δ 168 ppm .

- FT-IR : Peaks at 1180 cm⁻¹ (S=O stretch) and 1540 cm⁻¹ (C=N stretch) validate functional groups .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly the 2,3-dihydroquinoline ring conformation .

Advanced: What mechanistic insights explain the compound’s stability under oxidative vs. reductive conditions?

Methodological Answer:

- Oxidative Stability : The sulfonic acid group and potassium counterion stabilize the molecule against oxidation (e.g., no degradation after 24h in H₂O₂ 3% at 25°C) .

- Reductive Lability : Zn/HCl reduces the N-amine group to NH₂, cleaving the quinolinylidene core (confirmed by TLC and MS) .

- Mitigation : Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres (N₂/Ar) to prevent reduction .

Advanced: How does this compound compare to other HOSA derivatives in catalytic amination?

Methodological Answer:

A 2024 study compared reactivity with HOSA, HOSA-sodium, and HOSA-potassium salts:

Q. Table 2: Catalytic Performance Comparison

| Reagent | Solubility (g/L, H₂O) | Reaction Rate (k, s⁻¹) | Di-amination Byproduct (%) |

|---|---|---|---|

| HOSA | 15 | 0.05 | 8 |

| K-HOSA | 120 | 0.12 | 2 |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.